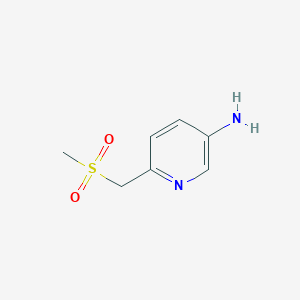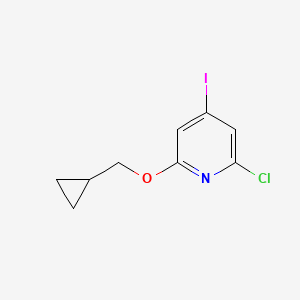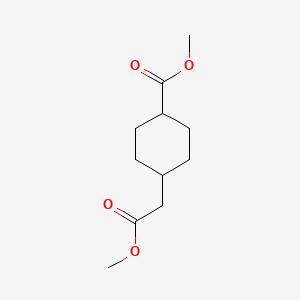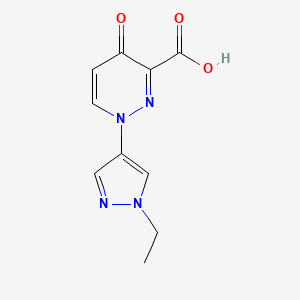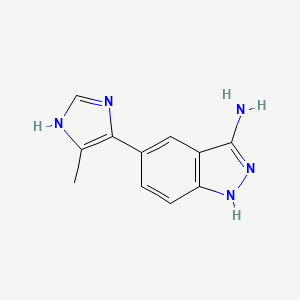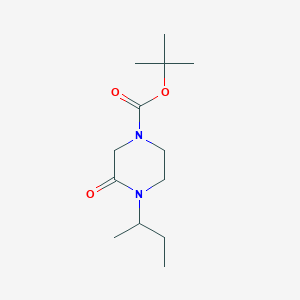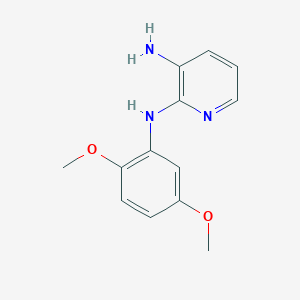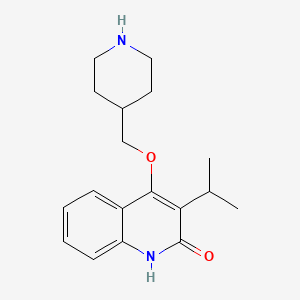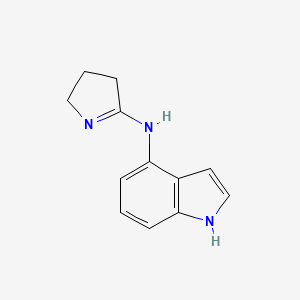
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrole ring fused to an indole structure, making it an interesting subject for various chemical and biological studies. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a potential candidate for numerous applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.
化学反应分析
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or indole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated pyrrole or indole rings. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various organic reactions and can be used to study reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is studied for its effects on cellular pathways and its ability to modulate biological processes.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or dyes. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
相似化合物的比较
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine can be compared with other similar compounds, such as:
Myosmine: A natural alkaloid of tobacco with a similar pyrrole structure.
Pyrrolinylpyrimidine: Analogous compounds containing structural fragments of known drugs used in treating HIV-infections.
Pyrrolo[3,4-c]pyridine: Derivatives studied for their analgesic, sedative, and therapeutic properties.
The uniqueness of this compound lies in its specific indole-pyrrole fusion, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with molecular targets and provides a versatile scaffold for further functionalization and application in various fields.
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine |
InChI |
InChI=1S/C12H13N3/c1-3-10-9(6-8-13-10)11(4-1)15-12-5-2-7-14-12/h1,3-4,6,8,13H,2,5,7H2,(H,14,15) |
InChI 键 |
NHOSGWFUHSLYJA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1)NC2=CC=CC3=C2C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


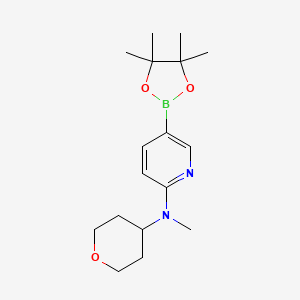
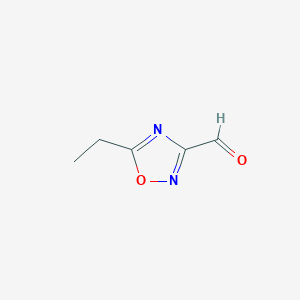
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
